6-Bromo-2-methylisoquinolin-1(2H)-one

Beschreibung

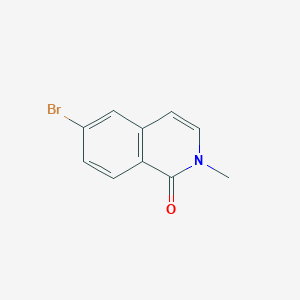

6-Bromo-2-methylisoquinolin-1(2H)-one (CAS 864866-92-2) is a brominated isoquinoline derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . Structurally, it consists of an isoquinolinone core substituted with a bromine atom at the 6-position and a methyl group at the 2-position. The compound is typically stored under sealed, dry conditions at room temperature to maintain stability .

Its synthetic utility lies in the bromine atom, which serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions), making it valuable in pharmaceutical and materials chemistry. Safety data sheets indicate hazards including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-bromo-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWALISSRSGMCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631092 | |

| Record name | 6-Bromo-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864866-92-2 | |

| Record name | 6-Bromo-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of 2-Methylisoquinolin-1(2H)-one

One of the most common methods involves the bromination of 2-methylisoquinolin-1(2H)-one using N-bromosuccinimide (NBS) as a brominating agent. The general procedure is as follows:

Reagents : 2-Methylisoquinolin-1(2H)-one, NBS, and a suitable solvent (e.g., THF).

-

- Dissolve 2-methylisoquinolin-1(2H)-one in THF.

- Add NBS in stoichiometric excess.

- Stir the mixture at room temperature for several hours under air.

Yield : Typically yields around 50-70% depending on reaction conditions and purification methods employed.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method allows for rapid heating and improved reaction kinetics.

Reagents : Same as above, with the addition of a microwave reactor.

-

- Combine reactants in a microwave-safe vessel.

- Subject to microwave irradiation for a specific time (e.g., 5 minutes).

Yield : Reports indicate yields can exceed 80% under optimized conditions.

Reaction Conditions and Optimization

To achieve optimal yields and purity, several factors must be considered:

Solvent Selection

The choice of solvent plays a crucial role in the reaction efficiency:

| Solvent | Yield (%) | Comments |

|---|---|---|

| THF | 65 | Good solubility for reactants |

| DMSO | 75 | Higher polarity enhances reactivity |

| Ethanol | 60 | Eco-friendly alternative |

Temperature Control

Temperature significantly affects reaction kinetics:

- Room Temperature : Generally yields moderate results.

- Elevated Temperature (50°C) : Improves yield due to increased molecular motion.

Characterization of Product

The synthesized compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR spectra typically show characteristic peaks corresponding to aromatic protons and the methyl group.

Mass Spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-methylisoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-methylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the lactam structure play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Positional Variations

The position of substituents on the isoquinolinone scaffold significantly influences physicochemical properties and reactivity. Key structural isomers include:

Key Findings :

- 6-Bromo-3-methylisoquinolin-1(2H)-one (CAS 872018-40-1) shares the same molecular formula but has a methyl group at the 3-position.

- 4-Bromo-2-methylisoquinolin-1(2H)-one (CAS 33930-63-1) positions bromine at the 4-position, which may influence π-stacking interactions in drug design due to altered electron density .

Functional Group Variations

Substituents such as hydroxyl or amino groups introduce polarity and hydrogen-bonding capabilities:

Key Findings :

- 7-Amino-4-bromoisoquinolin-1(2H)-one (CAS 1033434-55-7) exhibits higher water solubility due to the amino group, making it suitable for aqueous-phase reactions .

- 4-Bromo-5-hydroxyisoquinolin-1(2H)-one (CAS 1802168-61-1) is prone to oxidation, requiring inert storage conditions .

Structural Analogs

Larger substituents or saturated rings modulate lipophilicity and bioavailability:

Biologische Aktivität

6-Bromo-2-methylisoquinolin-1(2H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This isoquinolinone derivative, characterized by a bromine atom at the sixth position and a methyl group at the second position, has been investigated for its interactions with various biological targets, particularly in the context of neuropharmacology and inflammation.

- Molecular Formula : C10H8BrNO

- Molecular Weight : 238.08 g/mol

- IUPAC Name : this compound

- CAS Number : 864866-92-2

The presence of the bromine atom enhances the electrophilic character of the compound, making it suitable for various chemical reactions, including bromofunctionalization.

Dopamine Receptor Interaction

Research has shown that this compound exhibits significant binding affinity to dopamine receptors, particularly the D3 receptor. This interaction suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease, where dopaminergic signaling plays a crucial role. The modulation of dopaminergic activity could help in addressing symptoms associated with these conditions .

Inhibition of Mitogen-Activated Protein Kinase (MK2)

The compound may also function as an inhibitor of MK2, which is involved in inflammatory responses. By inhibiting MK2, this compound could reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), indicating its potential use in anti-inflammatory therapies .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Differences | Unique Biological Properties |

|---|---|---|

| 3,4-Dihydroisoquinolin-1-one | Lacks the bromine atom | Different reactivity and properties |

| 6-Chloro-3,4-dihydro-2H-isoquinolin-1-one | Chlorine instead of bromine | Variations in reactivity |

| 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one | Contains fluorine | Affects electronic properties |

| 4-Bromo-2-methylisoquinolin-1(2H)-one | Bromine at a different position | Distinct biological activity |

The comparison highlights how the presence of bromine in this compound imparts unique electronic and steric effects that influence its biological interactions, distinguishing it from structurally similar compounds.

Study on Dopamine Receptor Binding

A study investigated the binding affinity of various isoquinolone derivatives to dopamine receptors. The findings indicated that this compound exhibited a notable affinity for the D3 receptor, suggesting its potential role as a therapeutic agent in modulating dopaminergic pathways. The IC50 values obtained from competition assays demonstrated its effectiveness compared to other ligands .

Anti-inflammatory Activity

In vitro studies have shown that treatment with this compound resulted in a significant reduction in TNFα levels in activated macrophages. This suggests that the compound may exert anti-inflammatory effects through MK2 inhibition, providing a basis for further exploration in inflammatory disease models .

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-2-methylisoquinolin-1(2H)-one, and how can purity be validated?

A multi-step synthesis approach is commonly employed. For example, starting materials like methyl-2-amino-5-bromo benzoate can undergo sulfonylation, alkylation (e.g., ethylation with ethyl iodide), and cyclization to form the target compound. Recrystallization from ethanol is effective for purification . Purity can be validated using:

- HPLC (retention time comparison with standards).

- Melting point analysis (deviation ≤ 2°C indicates high purity).

- 1H/13C NMR (integration ratios and absence of extraneous peaks) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm).

- 13C NMR : Confirm carbonyl (δ ~170–180 ppm) and brominated aromatic carbons.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .

- X-ray Diffraction : Resolve crystal structure and confirm stereochemistry .

Q. What storage conditions are optimal for maintaining compound stability?

- Light Sensitivity : Store in amber glass vials or opaque containers to prevent photodegradation .

- Temperature : Keep at –20°C under inert atmosphere (argon/nitrogen) to minimize oxidation.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Anhydrous Conditions : Use dry solvents (e.g., THF, DCM) and molecular sieves to suppress side reactions.

- Catalysts : Employ 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

- Temperature Control : Maintain reflux at 80–90°C during cyclization to ensure complete ring closure .

- By-Product Mitigation : Monitor reaction progress via TLC and use column chromatography for intermediate purification .

Q. How should researchers address contradictions in spectroscopic data for brominated isoquinolinone derivatives?

Q. What functionalization strategies leverage the bromine substituent in this compound?

- Cross-Coupling Reactions : Suzuki-Miyaura (Pd catalysis) to introduce aryl/heteroaryl groups .

- Nucleophilic Substitution : Replace bromine with amines/thiols under basic conditions.

- Photoredox Catalysis : Generate radicals for C–Br bond activation and C–C bond formation .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

- Core Modifications : Vary substituents at the 2-methyl or 6-bromo positions (e.g., 6-iodo or 2-ethyl analogs).

- Bioisosteric Replacement : Substitute the carbonyl group with thiocarbonyl or amide moieties .

- In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities for target enzymes (e.g., acetylcholinesterase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.